molecular formula C9H12O2S B13316878 3-(4,5-Dimethylthiophen-2-yl)propanoic acid

3-(4,5-Dimethylthiophen-2-yl)propanoic acid

Cat. No.: B13316878
M. Wt: 184.26 g/mol
InChI Key: VIURSHOHBVGCTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(4,5-Dimethylthiophen-2-yl)propanoic acid, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-(4,5-Dimethylthiophen-2-yl)propanoic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethylthiophen-2-yl)propanoic acid is not well-documented. thiophene derivatives generally exert their effects through interactions with various molecular targets and pathways. For example, they may inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dimethylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 4 and 5, along with the propanoic acid group, distinguishes it from other thiophene derivatives and contributes to its unique properties .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

3-(4,5-dimethylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C9H12O2S/c1-6-5-8(12-7(6)2)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

VIURSHOHBVGCTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)CCC(=O)O)C

Origin of Product

United States

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